molecular formula C8H3BrF3N3O B1384370 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 52833-43-9

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1384370
CAS No.: 52833-43-9
M. Wt: 294.03 g/mol
InChI Key: LEMQPFCUXJPYLE-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 52833-43-9) is a high-value chemical intermediate for medicinal chemistry and anticancer research. This compound, with molecular formula C8H3BrF3N3O and a molecular weight of 294.03, features a bromo-substituted pyrido[2,3-d]pyrimidin-4-one scaffold, a structure recognized for its diverse biological significance . The pyrido[2,3-d]pyrimidine core is an emerging scaffold in drug discovery, particularly for designing novel anticancer agents . Research indicates that derivatives of this scaffold can act on various cancer targets, including tyrosine kinases, dihydrofolate reductase, and cyclin-dependent kinases (CDKs) . The bromine atom at the 6-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. The electron-withdrawing trifluoromethyl group at the 2-position can enhance metabolic stability and influence binding affinity. This makes the compound a critical building block for synthesizing targeted libraries, such as pyridopyrimidinone-thiazole hybrids, which have shown promising cytotoxic activity against cell lines like MCF-7 and HeLa . Store the product sealed in a dry environment at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMQPFCUXJPYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743190
Record name 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52833-43-9
Record name 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Methods

Step Description Reagents & Conditions Reference
a. Bromination Introduction of bromine at the 6-position of the pyridopyrimidine core Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, typically under controlled temperature conditions ,
b. Trifluoromethylation Incorporation of the trifluoromethyl group at the 2-position Use of electrophilic trifluoromethylating reagents like Togni’s reagent or trifluoromethyl iodide (CF3I) in the presence of catalysts such as copper or silver salts ,
c. Cyclization to form heterocyclic core Formation of the pyrido[2,3-d]pyrimidin-4-one ring system Condensation of appropriate amino heterocycles with formyl or acyl derivatives under reflux conditions, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Detailed Synthetic Route

Step 1: Synthesis of the Pyridopyrimidine Intermediate

  • Starting from 2-aminopyridine derivatives, a condensation with formamide or formic acid derivatives is performed to generate the pyrimidine ring fused to the pyridine nucleus.
  • This step often involves heating under reflux with acid or base catalysis to promote ring closure.

Step 2: Bromination at the 6-Position

  • The pyridopyrimidine core undergoes selective bromination at the 6-position using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
  • Reaction conditions are carefully controlled to prevent over-bromination.

Step 3: Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is introduced via electrophilic trifluoromethylation.
  • Reagents like Togni’s reagent or CF3I are employed, often in the presence of copper catalysts, under mild conditions to achieve regioselectivity at the 2-position.

Step 4: Purification and Characterization

  • The crude product is purified via recrystallization or chromatography.
  • Structural confirmation involves NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.

Variations and Optimizations

Research indicates that modifications in the reaction conditions, such as temperature, solvent polarity, and reagent equivalents, significantly influence yield and regioselectivity. For example, using polar aprotic solvents like DMSO enhances the electrophilic trifluoromethylation efficiency.

Data Table Summarizing Preparation Parameters

Parameter Typical Range Notes Reference
Bromination temperature 0–25°C Controlled to prevent polybromination
NBS equivalents 1.1–1.5 molar ratio Ensures complete bromination
Trifluoromethyl reagent equivalents 1.2–1.5 molar ratio Optimized for regioselectivity
Reaction solvents Acetonitrile, DMSO Polar aprotic solvents preferred ,
Reaction time 2–6 hours Depends on reagent reactivity

Notes on Practical Considerations

  • The heterocyclic intermediates are highly reactive; thus, immediate use after synthesis is recommended to prevent degradation.
  • Purification techniques such as column chromatography or recrystallization are essential for obtaining analytically pure compounds.
  • Safety precautions must be observed when handling halogenating and trifluoromethylating reagents due to their toxicity and volatility.

Biological Activity

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one, with the CAS number 52833-43-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula : C₈H₃BrF₃N₃O
  • Molecular Weight : 294.03 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit diverse biological activities, particularly as inhibitors of various kinases and as potential anticancer agents. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. Notably:

  • Pim Kinase Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of Pim-1 kinase. Compounds with structural modifications exhibited IC₅₀ values ranging from 1.18 to 8.83 μM against various cancer cell lines (MCF7, HCT116, PC3) .
  • Mechanism of Action : The mechanism involves binding to the ATP site of the Pim-1 kinase, which is crucial for cell proliferation and survival in cancer cells. Molecular docking studies indicate favorable interactions between these compounds and the enzyme's active site .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on other enzymes:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have shown potential as DHFR inhibitors, which are vital in cancer therapy due to their role in nucleotide synthesis .

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups significantly influences the biological activity of the compound:

Substituent Effect on Activity
BromineEnhances binding affinity
TrifluoromethylIncreases lipophilicity and stability

Case Studies

A notable case study involved synthesizing various derivatives based on the pyrido[2,3-d]pyrimidine framework. Among these, compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cell lines. For instance:

  • Compound 7d demonstrated potent cytotoxic effects with an IC₅₀ value of approximately 1.97 μM against MCF7 cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a precursor for synthesizing novel therapeutic agents. The bicyclic structure is often associated with bioactive compounds, including kinase inhibitors and anti-cancer drugs.

Potential Applications in Drug Development:

  • Kinase Inhibition : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. Investigations into the kinase inhibitory activity of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one could reveal its efficacy as an anti-cancer agent.
  • Cytotoxicity Studies : The compound may exhibit cytotoxic properties that warrant further exploration in cancer cell lines to assess its potential as an anti-cancer drug.

Chemical Synthesis

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution, enabling the synthesis of derivatives with different biological activities.
  • Electrophilic Reactions : The trifluoromethyl group enhances electrophilicity, facilitating reactions with nucleophiles.

Case Study 1: Kinase Inhibition

In a study focusing on the synthesis of pyrido-pyrimidine derivatives, researchers evaluated the kinase inhibitory potential of several analogs derived from this compound. Preliminary results indicated promising activity against specific kinases implicated in tumor growth. Further optimization of the compound's structure could enhance its selectivity and potency.

Case Study 2: Anticancer Activity

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that certain derivatives exhibited significant cell-killing properties, suggesting that modifications to the core structure could lead to more effective anti-cancer agents.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 6-bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Evidence Source
This compound Pyrido[2,3-d]pyrimidin-4-one Br (C6), CF₃ (C2) 294.04 Kinase inhibition, EGFR targeting
6'-Bromo-1'H-spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one Spiro-pyrido-pyrimidinone Br (C6), spirocyclohexane 335.19* Diuretic, antibacterial
6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Br (C6), S-atom in fused ring 257.08 Antibacterial, antitumor
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one Br (C6), NH₂ (C2) 241.04 Antimicrobial, synthetic intermediate
Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Unsubstituted or variable groups ~180–250 Psoralen-like activity, antibacterial

*Calculated based on molecular formula from .

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances stability and binding affinity compared to amino or unsubstituted analogs .
  • Core Heteroatoms: Thieno[2,3-d]pyrimidinones (with sulfur) exhibit distinct electronic properties and antibacterial activity compared to pyrido[2,3-d]pyrimidinones (with nitrogen) .
  • Spirocyclic Derivatives : The spirocyclohexane analog in shows unique diuretic activity, likely due to increased three-dimensionality and steric effects.
Pharmacokinetic and Toxicity Profiles
  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to hydroxyl or amino-substituted analogs .
  • Metabolic Stability: Bromine at C6 reduces oxidative metabolism, while CF₃ minimizes CYP450 interactions, as seen in related pyridopyrimidinones .
  • Toxicity: Thieno[2,3-d]pyrimidinones with bromine show higher cytotoxicity in vitro (e.g., IC₅₀ < 10 μM in tumor cells) , whereas pyrido[2,3-d]pyrimidinones with CF₃ substitutions demonstrate selective toxicity toward cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one?

  • Methodology : The compound is synthesized via condensation reactions of 2-aminonicotinic acid derivatives. Key methods include:

  • Formic acid-mediated cyclization : Reaction of 2-amino-4,6-disubstituted pyridine carbonitriles with formic acid under reflux, achieving yields up to 90% .

  • One-pot bromination : Treatment of intermediates with DMF-DMA (dimethylformamide-dimethylacetal) followed by bromination and cyclization with propargylamine in AcOH, yielding 86% .

  • Microwave-assisted synthesis (MWI) : Using formamide at 150°C reduces reaction time (49% yield) .

    Table 1: Representative Synthetic Routes

    MethodReagents/ConditionsYieldReference
    Formic acid cyclizationFormic acid, AcOH, H₂SO₄ (cat.)90%
    Bromination/cyclizationDMF-DMA, Br₂, AcOH86%
    MWI with formamide150°C, 30 min49%

Q. How is the bromine substituent introduced at the 6-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core?

  • Methodology : Bromination is typically achieved via electrophilic substitution or halogen exchange. For example:

  • Direct bromination : Using bromine (Br₂) in acetic acid (AcOH) at 80°C .
  • Halogen exchange : Reaction of chlorinated precursors with HBr or LiBr under reflux .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2, bromine at C6) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 307.96 g/mol for C₈H₄BrF₃N₂O) .
  • IR spectroscopy : Identification of carbonyl (C=O) stretching (~1700 cm⁻¹) and NH groups .

Advanced Research Questions

Q. How can substitution patterns at the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold enhance mPGES-1 inhibitory activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Modifications at C2 (trifluoromethyl) and C6 (bromine) improve enzyme inhibition. For example:

  • C2-CF₃ : Enhances lipophilicity and metabolic stability, critical for binding to mPGES-1's hydrophobic pocket .

  • C6-Br : Increases steric bulk, reducing off-target COX-2 interactions .

  • In vitro assays : Recombinant mPGES-1 inhibition assays (IC₅₀ values) and selectivity profiling against COX-1/2 .

    Table 2: Key SAR Findings

    SubstituentBiological EffectReference
    C2-CF₃↑ mPGES-1 inhibition (IC₅₀ < 1 µM)
    C6-Br↓ COX-2 activity (selectivity ratio > 50)

Q. What strategies resolve contradictions in antibacterial activity data among derivatives?

  • Methodology :

  • Gram-positive vs. Gram-negative testing : Compound 7c (5-methyl, 7-phenyl) showed broad-spectrum activity (MIC: 2–8 µg/mL) against S. aureus and E. coli, while analogs with bulkier substituents (e.g., isopropyl) lost efficacy .
  • Mechanistic studies : Time-kill assays and membrane permeability tests to differentiate bactericidal vs. bacteriostatic effects .

Q. How can computational approaches predict binding affinity with mPGES-1?

  • Methodology :

  • Molecular docking : Using X-ray structures of mPGES-1 (PDB: 4YL0) to model interactions with the trifluoromethyl group .
  • QSAR modeling : Correlating Hammett σ values of substituents with IC₅₀ data .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Catalyst optimization : Tetrabutylammonium fluoride (TBAF) improves cyclization yields (77% vs. 40% without catalyst) .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability and tissue distribution.
  • Toxicity profiling : Cytotoxicity assays (e.g., HepG2 cells) needed to validate therapeutic index .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

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